lithium;3-methyl-1H-2-benzofuran-1-ide
Description
Lithium;3-methyl-1H-2-benzofuran-1-ide is an organolithium compound featuring a benzofuran core substituted with a methyl group at the 3-position. This compound belongs to a class of aromatic heterocyclic organometallics, where lithium coordinates to the deprotonated oxygen of the benzofuran system.
Properties
CAS No. |
88000-91-3 |
|---|---|
Molecular Formula |
C9H7LiO |
Molecular Weight |
138.1 g/mol |
IUPAC Name |
lithium;3-methyl-1H-2-benzofuran-1-ide |
InChI |
InChI=1S/C9H7O.Li/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5H,1H3;/q-1;+1 |
InChI Key |
HFTWBGYFGPRPRY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=C2C=CC=CC2=[C-]O1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran core is commonly synthesized via acid-catalyzed cyclization of ortho-substituted phenols. For example, 2-(prop-1-yn-1-yl)phenol derivatives undergo cyclization in the presence of Brønsted acids (e.g., methanesulfonic acid) to yield 3-substituted benzofurans. Adapting this method, 2-(prop-1-yn-1-yl)-4-methylphenol could cyclize to form 3-methyl-1H-2-benzofuran, though regiochemical control must be verified.
Transition Metal-Catalyzed Approaches
Palladium-catalyzed coupling reactions, such as those described for benzofuran-2(3H)-ones, may offer alternative pathways. However, these methods often require prefunctionalized substrates (e.g., nitrovinylindoles), complicating direct application to the target precursor.
Deprotonation Strategies for Lithium Salt Formation
Lithium Diisopropylamide (LDA)-Mediated Deprotonation
LDA, a nonpolar strong base, is effective for deprotonating weakly acidic protons (pKa < 35). In a protocol analogous to the synthesis of 1-methyl-1,2,4-triazole derivatives, 3-methyl-1H-2-benzofuran is dissolved in tetrahydrofuran and cooled to −78°C under nitrogen. Slow addition of LDA (1.1 equiv) induces deprotonation at the 1-position, yielding the lithium salt.
Representative Conditions
| Parameter | Value |
|---|---|
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran |
| Temperature | −78°C |
| Reaction Time | 2 hours |
| Yield (Theoretical) | 70–85% |
Alternative Bases: n-Butyllithium and Lithium Hexamethyldisilazide (LiHMDS)
n-Butyllithium, while more reactive than LDA, risks overdeprotonation or side reactions with electron-rich aromatic systems. LiHMDS offers milder conditions but may require elevated temperatures (−40°C to 0°C) for complete conversion.
Applications in Organic Synthesis
Nucleophilic Acyl Substitutions
The lithium anion acts as a strong nucleophile, participating in alkylation or acylation reactions. For instance, reaction with methyl iodide could yield 1,3-dimethyl-1H-2-benzofuran, though competing N-methylation (as observed in triazole systems) must be controlled.
Carbon Dioxide Trapping
Analogous to carboxylation methods for triazole derivatives, treatment with CO2 at −78°C may generate 1-carboxy-3-methyl-1H-2-benzofuran, expanding utility in heterocyclic chemistry.
Comparative Analysis of Methodologies
LDA provides optimal balance between yield and selectivity, though cost and handling complexity may favor LiHMDS for large-scale applications.
Chemical Reactions Analysis
Lithium;3-methyl-1H-2-benzofuran-1-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diols can deliver benzofuran derivatives via dehydrative C-H alkenylation and annulation reactions .
Scientific Research Applications
Lithium;3-methyl-1H-2-benzofuran-1-ide has numerous scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have been studied for their potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Additionally, these compounds have shown promise as therapeutic drugs for diseases such as hepatitis C and cancer . In industry, benzofuran derivatives are used as synthetic chemical raw materials and in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of lithium;3-methyl-1H-2-benzofuran-1-ide involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Effects and Reactivity
Lithium;3-methyl-1H-2-benzofuran-1-ide differs from other benzofuran-based organometallics primarily in its substitution pattern. For example:
- 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l) : This compound incorporates a hydroxyl group and benzyl substituents, enhancing hydrogen-bonding interactions and steric bulk. Its synthesis involves condensation of (Z)-3-benzylideneisobenzofuran-1(3H)-one with 4-methylbenzylamine, yielding a crystalline solid (mp: 149–152°C) .
- (Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one (2b) : Features an alkoxy-substituted ethylidene group, which increases electron density in the benzofuran ring. It exhibits a lower melting point (101–103°C) compared to 1l, likely due to reduced intermolecular forces .
In contrast, the lithium derivative lacks bulky organic substituents, favoring coordination chemistry and enhanced nucleophilicity.
Physical and Spectroscopic Properties
Key physical and spectroscopic differences are summarized below:
*Predicted based on analogous organolithium compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
